![molecular formula C14H8N4O4S B2996010 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-86-1](/img/structure/B2996010.png)
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
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Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine is a useful research compound. Its molecular formula is C14H8N4O4S and its molecular weight is 328.3. The purity is usually 95%.
BenchChem offers high-quality N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vasodilator Action and Cardiovascular Research
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine and related compounds have been studied for their potential vasodilator actions. Furoxans, a related class, increase coronary flow and stimulate soluble guanylate cyclase activity, mediated by nitric oxide generation from reaction with thiols. These effects suggest potential applications in cardiovascular research and therapy (Feelisch et al., 1992).
Biological Activities and Pharmaceutical Development
The compound's derivatives, particularly furoxans and benzofuroxans, exhibit a range of biological activities including antimicrobial, antiparasitic, mutagenic, immunosuppressive, anticancer, anti-aggregating, and vasorelaxant activities. These properties have led to the development of hybrid compounds combining furoxan or benzofuroxan moieties with classical drug moieties, leading to new pharmaceutical developments in areas like anti-ulcer drugs and calcium channel modulators (Cerecetto & Porcal, 2005).
Anticancer and Antiangiogenic Effects
Synthetic derivatives of this compound have demonstrated significant anti-cancer and anti-angiogenic effects in animal models. These derivatives inhibit tumor growth, angiogenesis, and extend the lifespan of tumor-bearing mice, indicating potential for development as anticancer therapies (Chandrappa et al., 2010).
Antimicrobial and Antifungal Properties
The compound's derivatives have shown notable antimicrobial and antifungal properties. Studies on various derivatives highlight their effectiveness against a range of gram-positive and gram-negative bacteria, as well as various fungal species, suggesting potential applications in combating microbial and fungal infections (Patel et al., 2015).
Potential in Energetic Materials Research
Some derivatives of this compound, specifically those combining 1,2,5- and 1,2,4-oxadiazole rings, have been synthesized and characterized for their potential as insensitive energetic materials. These materials, displaying moderate thermal stabilities and insensitivity towards impact and friction, could be explored for applications in explosives and propellants (Yu et al., 2017).
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O4S/c1-2-8(19-3-1)12-17-18-13(22-12)16-14-15-7-4-9-10(21-6-20-9)5-11(7)23-14/h1-5H,6H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOFLVNUEZTUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NN=C(O4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
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